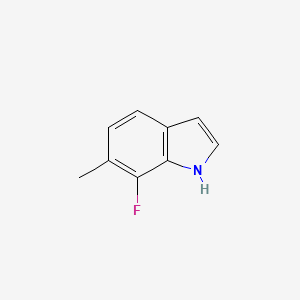

7-Fluoro-6-methyl-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYCBWIKBYOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategies for 7 Fluoro 6 Methyl 1h Indole and Its Derivatives

Established Synthetic Routes to the 7-Fluoro-6-methyl-1H-indole Core

The construction of the this compound framework can be achieved through several established synthetic strategies, each with its own advantages and limitations.

The Fischer indole (B1671886) synthesis is a classic and versatile method for forming the indole ring. ambeed.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize this compound, the key starting material would be (4-fluoro-3-methylphenyl)hydrazine. This intermediate is condensed with a suitable carbonyl compound, such as pyruvic acid or an equivalent, under acidic conditions to generate the indole ring.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| (4-fluoro-3-methylphenyl)hydrazine | Pyruvic Acid | Acid Catalyst (e.g., H₂SO₄, HCl, ZnCl₂) | This compound-2-carboxylic acid |

Table 1: Hypothetical Fischer Indole Synthesis for a this compound derivative.

Modern synthetic methods often employ transition metal catalysis, with palladium being a prominent choice for constructing indole rings. orgsyn.orgresearchgate.net Palladium-catalyzed reactions can offer high efficiency and functional group tolerance. orgsyn.org One such approach involves the intramolecular cyclization of ortho-alkynylanilines. snnu.edu.cn For the synthesis of this compound, a suitably substituted 2-alkynyl-3-fluoro-4-methylaniline would be the key precursor.

These reactions can proceed through various mechanisms, including reductive N-heteroannulation of nitrostyrenes or dicarbofunctionalization of unactivated alkenes. orgsyn.orgbohrium.com For instance, a palladium catalyst can facilitate the cyclization of an appropriate starting material to form the indole core, often with high regioselectivity.

| Reactant | Catalyst System | Conditions | Product |

| Substituted 2-nitrostyrene | Pd(OAc)₂ / PPh₃ | CO atmosphere | Substituted Indole |

| Substituted o-alkynylaniline | [Pd(allyl)Cl]₂ / Ligand | Base, Solvent | Substituted Indole |

Table 2: General Schemes for Palladium-Catalyzed Indole Synthesis.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgekb.eg

While primarily used for functionalization (formylation), the Vilsmeier reagent can be involved in the synthesis of indole derivatives. nih.gov For instance, it can be used to synthesize indole-3-carboxaldehydes, which are versatile intermediates for further derivatization. ekb.eg The reaction generally proceeds by electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring, most commonly at the C3 position. nih.gov

A variety of other cyclization strategies have been developed for the synthesis of fluorinated indoles. These methods often aim to overcome the limitations of more traditional routes and provide access to a wider range of substituted indoles. researchgate.net

Metal-free cyclization reactions of alkynes have emerged as a greener alternative to transition-metal-catalyzed processes. chim.it These can be promoted by electrophiles, bases, or even electrochemical means. chim.it For example, the electrophilic cyclization of an ortho-alkynylaniline can be initiated by an electrophile like iodine, leading to a functionalized indole. chim.it

Another approach involves cascade reactions, where a series of transformations occur in a single pot to build the complex indole structure. Photoredox catalysis has enabled the development of such cascade cyclizations to afford complex indole-fused heterocycles. unimi.it

Vilsmeier Reagent Mediated Syntheses of Indole Derivatives

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, enhancing its utility as a building block in medicinal chemistry and materials science.

The introduction of a carboxylic acid group, particularly at the C2 position, is a common and important functionalization of the indole ring. This compound-2-carboxylic acid is a key derivative with potential applications in drug discovery. achemblock.com

One of the most direct methods to obtain indole-2-carboxylic acids is through the Fischer indole synthesis, using a pyruvate (B1213749) derivative as the carbonyl component.

Alternatively, a pre-formed this compound can be carboxylated. This can be more challenging due to the regioselectivity of electrophilic substitution on the indole ring, which typically favors the C3 position. However, strategies exist to direct functionalization to the C2 position. One such method involves the oxidation of a C2-substituted precursor. For example, a 2-formylindole, which can be synthesized via a Vilsmeier-Haack type reaction on a protected indole, can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide.

| Starting Material | Reagent(s) | Product |

| 5-Fluoroindole (B109304) | 1. POCl₃, DMF 2. H₂O | 5-Fluoro-1H-indole-2-carbaldehyde |

| 5-Fluoro-1H-indole-2-carbaldehyde | KMnO₄ or CrO₃ | 5-Fluoro-1H-indole-2-carboxylic acid |

Table 3: Example of a two-step synthesis of a fluorinated indole-2-carboxylic acid via a 2-formyl intermediate.

Synthesis of Ester Derivatives (e.g., Methyl 7-fluoro-1H-indole-6-carboxylate)

Ester derivatives of fluorinated indoles are commonly synthesized from their corresponding carboxylic acids. For instance, a compound like 7-fluoro-1H-indole-6-carboxylic acid can be converted to its methyl ester, Methyl 7-fluoro-1H-indole-6-carboxylate. The esterification process typically involves the reaction of the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. The presence of the carboxylic acid group on the indole ring enables these types of derivatization. nih.gov

Another approach is the Fischer indole synthesis, which can be adapted to produce ester-substituted indoles. For example, reacting a suitable hydrazine (B178648) with ethyl pyruvate under acidic conditions can yield an indole-2-carboxylate (B1230498) derivative. openmedicinalchemistryjournal.com

Table 1: Representative Conditions for Indole Esterification

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| Indole-6-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Methyl indole-6-carboxylate |

| Phenylhydrazine | Ethyl pyruvate | Ethanolic HCl | Ethanol | Heat | Ethyl indole-2-carboxylate |

Amidation Reactions and Carboxamide Derivatization

Amidation is a key transformation for creating carboxamide derivatives from indole carboxylic acids. This reaction involves coupling the carboxylic acid functionality with a primary or secondary amine, often facilitated by a coupling agent to form an amide bond. Fluorinated indole-carboxamide derivatives have been synthesized and studied for their potential biological activities. acs.org For example, 7-fluoro-1H-indole-2-carboxylic acid can react with various amines to yield a range of 7-fluoro-1H-indole-2-carboxamides. nih.govnih.gov

The synthesis of indole-3-propanamide derivatives has been achieved using a sequential method involving the reaction of N-methyl indole with Meldrum's acid and an aromatic aldehyde, followed by treatment with an amine. openmedicinalchemistryjournal.com This highlights the versatility of indole scaffolds in undergoing amidation and related transformations.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

Introducing alkyl, aryl, and heteroaryl groups onto the indole ring is a fundamental strategy for creating structural diversity.

Alkylation: Alkylation can occur at the N1 position or at carbon atoms of the indole ring. The use of a base like sodium hydride (NaH) followed by an alkylating agent (e.g., bromoethanol) is a common method for N-alkylation. For C-alkylation, Friedel-Crafts reactions can be employed, although regioselectivity can be a challenge due to the electron-rich nature of the indole ring. openmedicinalchemistryjournal.com For instance, directing groups may be necessary to achieve alkylation at a specific position, such as C6. acs.org

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl substituents.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. A bromo-substituted indole, for example, can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form an aryl-indole. mdpi.comnih.gov This method is effective for creating C-C bonds at various positions of the indole ring. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a key method for the N-arylation of indoles, reacting an indole with an aryl halide in the presence of a palladium catalyst and a base. nih.govuwindsor.ca This approach has also been used sequentially with Suzuki coupling to create diarylated indoles. nih.gov

Table 2: Cross-Coupling Reactions for Indole Functionalization

| Reaction | Substrates | Catalyst System | Key Features |

| Suzuki-Miyaura | Bromo-indole, Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Forms C-C bonds; versatile for aryl and heteroaryl introduction. mdpi.comnih.gov |

| Buchwald-Hartwig | Indole, Aryl halide | Pd catalyst, Ligand, Base (e.g., ᵗBuONa) | Forms C-N bonds; primary method for N-arylation. nih.govuwindsor.ca |

Halogenation and Other Electrophilic Substitution Reactions on the Indole Ring

Halogenation is a critical step for preparing versatile indole intermediates for further functionalization, such as cross-coupling reactions.

Bromination: The electron-rich indole ring readily undergoes electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles. organic-chemistry.orgmasterorganicchemistry.com The regioselectivity of the bromination is influenced by the existing substituents on the ring. For an electron-rich system, the reaction often occurs at the most nucleophilic position, typically C3. rsc.org However, in substituted indoles, the directing effects of the groups dictate the outcome. For example, bromination of 7-fluoro-5-methyl-1-tosyl-1H-indole with NBS occurs at the C3 position. nih.gov For electron-rich aromatic compounds, using NBS in a solvent like DMF can lead to high para-selectivity. wikipedia.org The bromination of 5-fluoroindole with bromine in the presence of a Lewis acid catalyst is directed to the C7 position due to the directing effect of the fluorine atom.

Fluorination: Direct electrophilic fluorination can be achieved using reagents like Selectfluor™ (F-TEDA-BF4). researchgate.net This allows for the introduction of fluorine atoms onto the indole scaffold, a modification known to influence the biological properties of molecules.

These electrophilic substitution reactions are fundamental for synthesizing a variety of halogenated indole building blocks. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of indoles aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalyst-free or recyclable catalytic systems. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Methodologies

Catalyst-Free Synthesis: Certain indole syntheses can proceed without a catalyst, simplifying the process and reducing metal contamination in the final product. For example, the reaction of indole with aromatic aldehydes and C-H activated acids can be promoted by polyethylene (B3416737) glycol (PEG) 400, which acts as a reaction medium and promoter. openmedicinalchemistryjournal.com Another approach involves visible-light-induced radical cascade cyclizations, which can construct complex indole derivatives without the need for a photocatalyst. chemistryviews.org Friedel–Crafts fluoroacetylation of indoles has also been achieved using fluorinated acetic acids as reagents under catalyst- and additive-free conditions, with water as the only byproduct. acs.orgnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes volatile organic compound (VOC) emissions. The synthesis of 3-substituted indoles has been achieved under solvent-free conditions by reacting indoles with epoxides using nano MgO as a catalyst. openmedicinalchemistryjournal.com Microwave-assisted Bischler indole synthesis has also been performed in a solid-state reaction between anilines and phenacyl bromides, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.org

Table 3: Examples of Green Synthetic Approaches for Indoles

| Approach | Reaction Type | Conditions | Key Advantage |

| Catalyst-Free | Friedel-Crafts Fluoroacetylation | Indole, Trifluoroacetic acid, Heat | No catalyst or additive needed; water is the only byproduct. nih.gov |

| Catalyst-Free | 3-Substituted Indole Synthesis | Indole, Aldehyde, PEG 400 | PEG acts as a recyclable reaction promoter. openmedicinalchemistryjournal.com |

| Solvent-Free | Bischler Indole Synthesis | Aniline (B41778), Phenacyl bromide, Microwave | Avoids use of organic solvents and toxic catalysts. organic-chemistry.org |

| Solvent-Free | Friedel-Crafts Alkylation | Indole, Epoxide, nano MgO | Eco-friendly catalyst, no bulk solvent required. openmedicinalchemistryjournal.com |

Utilization of Ionic Liquids and Water as Solvents

Ionic Liquids (ILs): ILs are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. ias.ac.in They have been successfully employed as both solvents and catalysts in indole synthesis.

Fischer Indole Synthesis: SO₃H-functionalized ionic liquids have been used as efficient and reusable catalysts for the Fischer indole synthesis in water, even under ultrasound irradiation or microwave heating. scientific.netrsc.orgresearchgate.net The use of water as a co-solvent further enhances the green credentials of the process. rsc.orgrsc.org

Other Reactions: A sulfonic-acid-functionalized ionic liquid has been used as a Brønsted acid catalyst for the Michael addition of indoles to electron-deficient olefins under solvent-free conditions at room temperature. openmedicinalchemistryjournal.com

Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Fischer indole synthesis has been effectively carried out in water using SO₃H-functionalized ionic liquids as catalysts, allowing for easy separation of the indole products by filtration. rsc.orgrsc.orgresearchgate.net The catalyst, dissolved in the aqueous phase, can often be regenerated and reused. rsc.orgresearchgate.net

The adoption of these green methodologies is pivotal for the sustainable production of this compound analogues and other complex heterocyclic compounds.

Sustainable Approaches in Indole Functionalization

The development of sustainable synthetic methods for the functionalization of indole scaffolds is a burgeoning area of research, driven by the principles of green chemistry. These strategies aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. For a specifically substituted indole like this compound, these approaches offer elegant and efficient pathways to novel derivatives. Key sustainable methodologies include photoredox catalysis, electrosynthesis, biocatalysis, and flow chemistry, which facilitate reactions such as C-H functionalization under mild and environmentally benign conditions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often under exceptionally mild conditions. acs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov These radicals can then engage in a variety of transformations, including the functionalization of indole rings.

For instance, the direct C-H functionalization of indoles at various positions can be achieved using photoredox catalysis. While specific studies on this compound are not extensively documented, the principles have been demonstrated on analogous substituted indoles. For example, photocatalytic hydroboration has been successfully applied to indoles bearing methyl and fluoro substituents at the 5- and 6-positions, producing diastereoselective trans-hydroboration products in high yields. nih.gov This suggests that this compound would be a viable substrate for similar transformations. A feasible reaction would involve the indole, an NHC-borane, a photocatalyst like carbon nitride, a hydrogen atom transfer (HAT) catalyst, and a base, all irradiated by blue LEDs. nih.gov

Furthermore, the synthesis of 3-acylindoles from simple indoles and α-oxo acids has been accomplished using visible light, showcasing the broad functional group tolerance of this method. acs.org The reaction proceeds at room temperature and avoids harsh reagents, making it a sustainable alternative to traditional Friedel-Crafts acylation. Given the electronic properties of the fluoro and methyl groups on the benzene (B151609) portion of this compound, it is anticipated that it would be amenable to such photocatalytic acylations, primarily at the C3 position.

A study on the visible-light mediated 1,2-difunctionalization of alkenes has utilized tert-Butyl (E)-3-(7-Fluoro-1-methyl-1H-indol-2-yl)acrylate as a substrate, indicating the compatibility of the 7-fluoro-1-methyl-indole core in photocatalytic reactions. acs.orgacs.org

Table 1: Examples of Photocatalytic Functionalization of Indole Derivatives

| Indole Substrate Type | Reagent | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Substituted Indoles | NHC-borane | Carbon Nitride (PC), ArSH (HAT), K₂CO₃ | trans-Indoline Boranes | High diastereoselectivity, mild conditions. | nih.gov |

| Simple Indoles | α-Oxo Acids | Visible Light Photocatalyst | 3-Acylindoles | Room temperature, broad functional group tolerance. | acs.org |

Electrosynthesis

Electrochemical synthesis offers a sustainable alternative to conventional methods by replacing chemical oxidants or reductants with electricity. Current time information in Vanderburgh County, US.rsc.org These reactions are often highly selective and can be performed at room temperature without the need for stoichiometric activating reagents. nih.gov

The electrochemical synthesis of substituted indoles from precursors like o-nitrostyrenes has been demonstrated, providing a direct route to the indole core. acs.orgnih.gov For the functionalization of a pre-formed indole ring, electrochemical methods can be employed for various transformations. For example, the divergent electrochemical synthesis of indoles can be controlled by tuning the acidity of amide protons on 2-styrylaniline precursors, allowing for selective C3 substitution. nih.gov This level of control highlights the potential for regioselective functionalization of complex indoles like this compound.

Electrochemical intramolecular annulation of alkynylanilines is another green strategy to access functionalized indoles, often using a redox catalyst like ferrocene, thus avoiding noble metals. rsc.org While this builds the indole core itself, the principles of electrochemical C-H functionalization are applicable to existing indole structures. Iodine-mediated electrochemical methods have been used to construct indoles from 2-vinylanilines, where the electrochemically generated iodine acts as a key intermediate. rsc.orgresearchgate.net This approach could foreseeably be adapted for the C-H functionalization of this compound.

Table 2: Electrochemical Approaches to Indole Synthesis and Functionalization

| Starting Material | Reaction Type | Key Features | Reference |

|---|---|---|---|

| o-Nitrostyrenes | Reductive Cyclization | Direct, room temperature synthesis of indole derivatives. | acs.orgnih.gov |

| 2-Styrylanilines | Divergent Annulation | Tunable C3 substitution based on N-protecting group. | nih.gov |

| 2-Alkynylanilines | Intramolecular Annulation | Noble-metal-free, wide functional group tolerance. | rsc.org |

Biocatalysis

The use of enzymes for chemical transformations, or biocatalysis, is a cornerstone of green chemistry. mdpi.com Biocatalytic reactions are typically performed in aqueous media under mild conditions and exhibit exceptional regio-, stereo-, and enantioselectivity. mdpi.com

For fluorinated compounds, biocatalysis offers a powerful method for creating chiral molecules that are otherwise difficult to synthesize. chemrxiv.orgutdallas.edu While direct biocatalytic functionalization of this compound is not yet reported, related studies demonstrate the potential. For example, ene-reductase enzymes have been used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, producing chiral fluorinated alkanes and esters with high enantioselectivity. chemrxiv.org This suggests that a derivative of this compound, for instance, a C3-propenoyl derivative, could be a substrate for such enzymes.

Furthermore, bacterial-catalyzed oxidation of N-methyl indole to 3-hydroxyindole and 2-oxoindole has been discovered, showcasing a method for discovering new biocatalytic reactions. nih.gov This approach could be used to screen for microbes capable of selectively oxidizing this compound at various positions. The functionalization of fluorinated aromatic compounds using biocatalytic methods is an active area of research, with enzymes being engineered to handle these non-natural substrates. chemrxiv.org

Flow Chemistry

Continuous flow chemistry provides a sustainable and efficient platform for the synthesis of chemical compounds, including indole derivatives. researchgate.netresearchgate.net Reactions in flow reactors benefit from enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates or reagents. researchgate.net This technology can significantly shorten reaction times and improve yields and purity compared to batch processes. researchgate.net

Iii. Chemical Reactivity and Mechanistic Organic Transformations of 7 Fluoro 6 Methyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indole derivatives. nih.gov The high electron density of the indole ring makes it significantly more reactive than benzene (B151609) in these reactions. For substituted indoles like 7-Fluoro-6-methyl-1H-indole, the position of substitution is directed by the combined electronic effects of the existing substituents.

The fluorine atom at the C7 position, while being an ortho, para-director, is deactivating due to its strong inductive electron-withdrawing effect. masterorganicchemistry.com Conversely, the methyl group at C6 is an activating, ortho, para-director. The preferred site of electrophilic attack is generally the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic position in the indole nucleus. nih.gov However, the substituents on the benzene ring can influence the reactivity at other positions.

Common electrophilic substitution reactions for indoles include:

Nitration: Introduction of a nitro group (-NO2), typically using nitric acid in a supportive medium.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Formylation: Introduction of a formyl group (-CHO), often achieved through the Vilsmeier-Haack reaction. A patent describes the synthesis of 7-fluoro-1H-indole-3-carbaldehyde from 2-fluoro-6-methyl-aniline, indicating the feasibility of formylation on a similarly substituted ring. google.com

| Reaction | Reagent | Typical Product |

| Nitration | HNO₃/H₂SO₄ | 7-Fluoro-6-methyl-3-nitro-1H-indole |

| Bromination | N-Bromosuccinimide | 3-Bromo-7-fluoro-6-methyl-1H-indole |

| Formylation | POCl₃/DMF | This compound-3-carbaldehyde |

Oxidation Reactions and Derived Products

The indole nucleus can be susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The electron-rich pyrrole ring is typically the initial site of oxidation. For instance, indole derivatives can be oxidized to form indole-3-carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). smolecule.com The aldehyde group of indole-3-carbaldehydes can be oxidized to a carboxylic acid.

The oxidation of this compound could potentially yield several products, including the corresponding oxindole (B195798) or cleavage of the pyrrole ring under harsh conditions. The presence of the fluorine and methyl groups may influence the stability of the intermediates and the final product distribution.

| Oxidizing Agent | Potential Product |

| Potassium Permanganate | This compound-2,3-dione (Isatin derivative) |

| Peroxy acids (e.g., m-CPBA) | N-oxide or products of pyrrole ring opening |

| Chromium Trioxide | This compound-2,3-dione (Isatin derivative) |

Reduction Pathways and Products

Reduction of the indole ring system can also be achieved, typically targeting the pyrrole double bond. Catalytic hydrogenation is a common method for this transformation. For example, the reduction of an indole ring to an indoline (B122111) can be accomplished using catalysts like palladium on carbon (Pd/C).

In the case of this compound, catalytic hydrogenation would likely yield 7-Fluoro-6-methyl-2,3-dihydro-1H-indole (7-fluoro-6-methylindoline). The reaction conditions can be controlled to achieve selective reduction of the pyrrole ring without affecting the benzene ring. Other reducing agents, such as sodium borohydride (B1222165) in the presence of an acid, can also be employed.

| Reducing Agent | Typical Product |

| H₂/Pd-C | 7-Fluoro-6-methyl-2,3-dihydro-1H-indole |

| NaBH₄/TFA | 7-Fluoro-6-methyl-2,3-dihydro-1H-indole |

| LiAlH₄ | Potential for over-reduction or side reactions |

Nucleophilic Substitutions and Ring Modifications

Nucleophilic substitution reactions on the indole ring itself are less common unless an activating group is present. However, the nitrogen atom of the indole ring is nucleophilic and can undergo reactions such as N-alkylation. Using a strong base like sodium hydride followed by an alkyl halide allows for the introduction of a substituent on the indole nitrogen.

The fluorine atom at the C7 position is generally unreactive towards nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position.

Rearrangement Reactions Involving the Indole Core

Indole derivatives can undergo rearrangement reactions under certain conditions, often acid-catalyzed. These rearrangements can involve the migration of substituents or alterations to the ring structure itself. While specific rearrangement reactions for this compound are not extensively documented, related indole structures are known to participate in such transformations. For instance, the Fischer indole synthesis, a key method for forming the indole core, involves a -sigmatropic rearrangement. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. Palladium-catalyzed reactions are particularly prevalent in indole chemistry. mdpi.comnih.gov

For this compound, a halogen atom would typically need to be introduced onto the indole nucleus to serve as a handle for cross-coupling. For example, if a bromo or iodo substituent were present at a specific position, reactions like the Suzuki, Heck, or Sonogashira couplings could be employed.

Suzuki Coupling: This reaction couples an organoboron compound with a halide in the presence of a palladium catalyst and a base. This is a versatile method for forming C-C bonds.

Heck Coupling: This reaction forms a C-C bond between an alkene and a halide, catalyzed by palladium.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide using a palladium catalyst and a copper co-catalyst, forming a C-C bond. mdpi.com

The synthesis of a fluorinated indazole intermediate utilizing a Suzuki coupling highlights the applicability of this methodology to related heterocyclic systems. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Pd catalyst + Base | C-C |

| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst + Base | C-C |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd/Cu catalyst | C-C (sp-sp²) |

Iv. Computational and Theoretical Investigations of 7 Fluoro 6 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

The introduction of a fluorine atom at the 7-position and a methyl group at the 6-position significantly influences the electronic distribution within the indole (B1671886) ring. The high electronegativity of the fluorine atom acts as an electron-withdrawing group, which can impact the electron density across the molecule. This, in turn, affects the molecule's reactivity and interaction with other molecules.

Prediction of Reactivity Sites and Regioselectivity

DFT calculations are crucial in predicting the most probable sites for chemical reactions on the 7-Fluoro-6-methyl-1H-indole molecule. The regioselectivity of electrophilic aromatic substitution reactions on indoles is a well-studied area, with the C3 position being the most nucleophilic and typically the primary site of reaction. acs.org However, substituents on the benzene (B151609) ring can modulate this reactivity.

For this compound, computational models can predict how the fluorine and methyl groups influence the electron density at different positions of the indole nucleus. The electron-withdrawing nature of fluorine at position 7 is expected to decrease the nucleophilicity of the entire indole ring to some extent. Conversely, the electron-donating methyl group at position 6 would tend to increase electron density. The interplay of these opposing effects determines the ultimate regioselectivity. Studies on related substituted indoles have shown that functional group placement is critical in directing reactions. semanticscholar.org For instance, in some cases, functionalization can be directed to other positions like C2.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netnumberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. science.gov The electron-withdrawing fluorine atom generally lowers the energy of the HOMO, affecting the molecule's ability to donate electrons. The distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. Typically for indoles, the HOMO is localized over the pyrrole (B145914) ring, particularly the C3 position, while the LUMO is distributed more broadly over the bicyclic system. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Electrostatic Surface Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other species. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scirp.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.commdpi.com In the context of this compound, docking studies are employed to investigate its potential as a ligand for various biological targets, such as enzymes and receptors. derpharmachemica.com

These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the indole derivative and the amino acid residues in the active site of a protein. nih.gov For example, the fluorine atom can participate in favorable halogen bonding or other electrostatic interactions, potentially enhancing binding affinity. The methyl group can contribute to hydrophobic interactions within a binding pocket. Docking simulations can provide a binding score, which is an estimate of the binding free energy, helping to rank potential drug candidates. acs.org Such studies have been instrumental in rationalizing the activity of various indole derivatives as, for instance, kinase inhibitors or antiviral agents. derpharmachemica.com

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, the stability of its complexes with biological targets, and the influence of solvent molecules on its behavior. malariaworld.orgnih.gov

When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose. malariaworld.org The simulation tracks the movements of the ligand and the protein, revealing whether the initial interactions are maintained over the simulation period. malariaworld.org This provides a more dynamic and realistic picture of the ligand-target complex compared to the static view from molecular docking. acs.org Furthermore, MD simulations can explore the effects of water molecules on the binding process, which is crucial as water can play a significant role in mediating or competing with ligand-protein interactions. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities. researchgate.netmdpi.com

For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. nih.gov The descriptors used in such models can be derived from DFT calculations and include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.net By identifying the key molecular features that contribute to the desired activity, QSAR models can guide the rational design of more potent and selective molecules. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| N-methylindole |

| 5-methoxyindole |

| 5-cyanoindole |

| 4,6-dinitrobenzofuroxan |

| 5-X-substituted indoles |

| 5-X-substituted 2-methylindoles |

| 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine |

| 6-Fluoro-3-(2-nitrovinyl)-1H-indole |

| 7-fluoroisatin |

| 7-bromoisatin |

| 1-methylisatin |

| 4,5-dihydrofurano indole |

| 6-fluoro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |

| 5-fluoro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |

| 2-phenylindole |

| 7-Fluoro-1H-indole-3-carbaldehyde |

| 7-Chloro-3-(difluoromethyl)-1H-indole |

| (7-Fluoro-1H-indol-2-yl)methanol |

| (7-Fluoro-3-methyl-1H-indol-2-yl)diphenylmethanol |

| 6-Fluoro-7-methylindoline (B61531) |

| 7-Fluoro-1H-indole-6-carboxylic acid |

| 6-Fluoro-7-methylindole |

| 7-Fluoroindoline-5-carbonitrile |

| 7-Fluoro-6-methoxyisoindolin-1-one (B1467734) |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |

| 7-Fluoro-6-methoxy-1H-indole |

| 5-methoxy-1H-indole-3-yl |

| 1-acetyl-1H-indole-3-yl |

| 5-chloro-1H-indole-3-yl |

| 1-methyl-1H-indole-3-yl |

| 3,4-dimethoxyphenyl |

| 4-chlorophenyl |

| 7-(trifluoromethyl)indolizine |

| 4-azaindolo[2,1-b]quinazoline-6,12-diones |

| N-methyl-C-phenylnitrone |

| 3,3-dibutyl-2-methyl-3H-indole |

| 1-azido-2,3,4,5,6-pentafluorobenzene |

| 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione |

| 4-oxo1,4dihydroquinoline |

| 4-oxo-4H-pyrido(1,2-a)pyrimidine |

| methyl 3-(2-amino-2-oxoacetyl)-6-chloro-1-methyl-1H-indole-5-carboxylate |

| 3-(1-hydrazineylideneethyl)-1H-indole |

| 22-NBD-cholesterol |

| 25-NBD-cholesterol |

| 4, 5, 6, and 7F-tryptophan |

| 3F- and 3,5F-tyrosine |

| 4F- or 4-CF3-phenylalanine |

| 4-nitro-N-[(4-nitrophenyl) methyl]-N-phenylbenzenemethanamine |

| N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide |

| 5-nitrothiophene-2-carbaldehyde |

| 2-methyl-3-nitroaniline |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide |

| acridine |

| 2,4-dihydroxybenzaldehyde |

| [(tri-iso-propysilyl)ethynyl]-1,2-benziodoxol-3(1H)-one |

| 6-chloro-3-hydroxybenzisoxazole |

| 7-methyl-3-hydroxybenzisoxazole |

| 5-fluoro/bromo-3-hydroxybenzisoxazole |

Investigation of Tautomeric Forms and Energetics

Tautomerism, the phenomenon where chemical compounds exist as a mixture of interconvertible isomers, is a key aspect of indole chemistry. cardiff.ac.uk For the indole ring system, the most common tautomers are the 1H- and 3H-forms, which differ in the position of a proton on the nitrogen atom of the pyrrole ring. cardiff.ac.uk Computational studies on various indole derivatives have consistently shown that the 1H-tautomer is generally the most thermodynamically stable form. cardiff.ac.uk

In the case of this compound, theoretical investigations would focus on determining the relative energies of its possible tautomeric forms. The primary tautomers of interest are the 1H-indole and the 3H-indole (also known as indolenine). A third, less common tautomer, the 2H-indole, is generally considered to be significantly less stable and is often excluded from computational analyses of simple indoles.

The relative stability of these tautomers is influenced by factors such as aromaticity, bond energies, and the electronic effects of substituents. The 1H-tautomer benefits from the aromaticity of the fused benzene and pyrrole rings, which contributes significantly to its stability. In contrast, the 3H-tautomer disrupts the aromaticity of the pyrrole ring.

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers. bohrium.com By performing geometry optimizations and frequency calculations for each tautomeric form, their relative Gibbs free energies can be determined. For substituted indoles, the equilibrium between the 1H and 3H forms typically lies heavily towards the 1H tautomer. cardiff.ac.uk For instance, computational studies on unsubstituted indole have shown the 1H form to be more stable than the 3H form by a significant energy margin. cardiff.ac.uk

The presence of fluoro and methyl substituents at the 7- and 6-positions, respectively, is expected to modulate the electronic properties of the indole ring but is unlikely to alter the fundamental preference for the 1H-tautomer. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group may have minor effects on the energy difference between the tautomers, but the inherent stability of the aromatic 1H-indole form will almost certainly dominate.

A hypothetical representation of the relative energies of the main tautomeric forms of this compound, based on typical findings for related indole structures, is presented in the table below. These values are illustrative and would require specific quantum chemical calculations for precise determination.

| Tautomeric Form | Structure | Relative Energy (kJ/mol) (Illustrative) | Relative Stability |

|---|---|---|---|

| This compound | A bicyclic structure with a proton on the nitrogen at position 1. | 0.0 | Most Stable |

| 7-Fluoro-6-methyl-3H-indole | A bicyclic structure with a proton on the carbon at position 3. | +40 to +60 | Less Stable |

This table is illustrative and based on general principles of indole tautomerism. Precise energy values require specific computational studies on this compound.

V. Biological and Mechanistic Studies of 7 Fluoro 6 Methyl 1h Indole and Its Active Derivatives

Enzyme Inhibition and Modulation

Derivatives of 7-Fluoro-6-methyl-1H-indole have demonstrated significant inhibitory and modulatory effects on several key enzymes involved in various physiological and pathological processes.

Indole (B1671886) derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation. jetir.orgresearchgate.net The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research has shown that certain N-substituted indole Schiff bases can dually inhibit both COX-2 and 5-lipoxygenase (5-LOX) enzymes. jetir.org

A study on 1,5-disubstituted indole derivatives revealed anti-inflammatory activity, with some compounds showing more potent effects than the standard drug indomethacin. jetir.org Furthermore, a 5-aminosulfonyl-substituted 2,3-dibenzyl-1H-indole was identified as a selective, albeit weak, COX-2 inhibitor, with its selectivity attributed to its specific orientation within the enzyme's active site. researchgate.net The anti-inflammatory potential of piperazine-substituted indole derivatives has also been noted, with substitutions at the 5-position of the indole ring, such as fluoro and methoxy (B1213986) groups, influencing their activity. jrespharm.com For instance, replacing a fluoro group with a methoxy group at the 5-position of the indole ring resulted in a 1.7-fold increase in membrane stabilizing activity, an in vitro measure of anti-inflammatory potential. jrespharm.com

Table 1: COX and LOX Inhibition by Indole Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-substituted indole Schiff bases | COX-2 and 5-LOX | Dual inhibitors | jetir.org |

| 1,5-disubstituted indole derivatives | COX | Some derivatives more potent than indomethacin | jetir.org |

| 5-aminosulfonyl-substituted 2,3-dibenzyl-1H-indole | COX-2 | Selective inhibitor (67% inhibition at 50 µM) | researchgate.net |

| Piperazine (B1678402) substituted indoles | COX | Fluoro and methoxy groups at the 5-position influence activity | jrespharm.com |

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a wide array of compounds. The interaction of indole derivatives with these enzymes can significantly impact their metabolic stability and potential for drug-drug interactions. For instance, fluorinated antitumor benzothiazoles, which share structural similarities with fluorinated indoles, are bioactivated by CYP1A1. tandfonline.com However, metabolites of these compounds can inactivate this enzyme, leading to a complex dose-response relationship. tandfonline.com

The introduction of fluorine can alter metabolic pathways. tandfonline.com For example, while the primary metabolic pathway for some 4-aminopiperidine (B84694) drugs involves N-dealkylation catalyzed by CYP3A4, the presence and nature of substituents on the piperidine (B6355638) ring can influence the catalytic rate. acs.org In some cases, fluorination can lead to an "NIH shift," where the fluorine atom moves to an adjacent carbon during hydroxylation, meaning that fluorination does not always prevent oxidation at a specific site. tandfonline.com Delavirdine, an anti-HIV drug with an indole core, is a known inhibitor of the CYP3A4 isozyme. mdpi.com Studies on indole-substituted benzothiazoles developed as MAO-B inhibitors showed that the lead compound did not significantly affect the activities of CYP isozymes, suggesting a lower risk of drug-drug interactions. acs.org

The histone methyltransferase SETD2, which is the sole enzyme responsible for the trimethylation of histone H3 lysine (B10760008) 36 (H3K36), has been identified as a potential therapeutic target in certain cancers. nih.gov A screening campaign identified 2-amidoindole derivatives as potential leads for SETD2 inhibitors. nih.gov

Structure-activity relationship (SAR) studies revealed that compounds containing a 7-methylindole (B51510) moiety showed significant biochemical activity. nih.gov X-ray crystallography confirmed that the 7-methylindole group is buried deep within the lysine-binding channel of the enzyme. nih.gov Further optimization led to the discovery that adding a fluorine atom at the 4-position of the 7-methylindole core significantly improved the inhibitory activity. nih.gov This led to the development of potent and selective SETD2 inhibitors based on a 4-fluoro-7-methylindole scaffold. nih.govgoogle.com

Table 2: SAR of Indole Derivatives as SETD2 Inhibitors

| Indole Substitution | Biochemical Activity | Key Structural Insight | Reference(s) |

|---|---|---|---|

| 7-methylindole | Significant | Indole positioned deep within the lysine channel | nih.gov |

| 4-fluoro-7-methylindole | Improved activity | Combination of methyl and fluorine tolerated and beneficial | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme for bacterial survival, making it a key target for antimicrobial agents. openmedicinalchemistryjournal.comnih.gov Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, ultimately leading to cell death. nih.govbdpsjournal.org

Molecular docking studies have been employed to investigate the interaction of various heterocyclic compounds, including indole derivatives, with the active site of DHFR. openmedicinalchemistryjournal.com These studies help in understanding the structure-activity relationships and designing more potent inhibitors. openmedicinalchemistryjournal.com For instance, a molecular docking study of certain N-containing heterocycles revealed their interaction with the active sites of DHFR. openmedicinalchemistryjournal.com Indole derivatives have been specifically investigated as inhibitors of Mycobacterium tuberculosis DHFR (Mtb-DHFR), with some compounds showing selective and potent inhibition. nih.gov The development of novel and safe DHFR inhibitors is crucial, especially in the face of growing drug resistance. acs.org

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Several indole-based derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors. nih.gov

One study reported a series of indole-based small molecules, where some compounds exhibited over 99% inhibition of MAO-B with IC₅₀ values in the low nanomolar range. nih.gov Kinetic studies revealed a competitive mode of action for the most potent compounds. nih.govresearchgate.net Another study focused on indole-substituted benzothiazoles and benzoxazoles, identifying a 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole derivative as a highly potent and reversible MAO-B inhibitor with an IC₅₀ value of 28 nM. acs.org Isatin derivatives, which contain an indole core, have also shown potential as MAO-B inhibitors.

Table 3: Potent Indole-Based MAO-B Inhibitors

| Compound/Derivative | MAO-B Inhibition | IC₅₀ Value | Selectivity/Mode of Action | Reference(s) |

|---|---|---|---|---|

| Indole-based small molecules (e.g., 8a, 8b) | >99% | 0.02 µM, 0.03 µM | Highly selective, Competitive | nih.govresearchgate.net |

| 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | High | 28 nM | Reversible, Selective over MAO-A | acs.org |

| Isatin derivatives (C-5 halogen substituted) | High | As low as 41.7 nM | Increased binding affinity |

Viral polymerases are essential enzymes for viral replication, making them attractive targets for antiviral drug development. derpharmachemica.com Derivatives of this compound have shown promise as inhibitors of viral polymerases, particularly the influenza virus polymerase.

Specifically, 7-fluoro-substituted indoles have been investigated as inhibitors of the influenza A polymerase, acting as cap-binding inhibitors that disrupt viral replication. vulcanchem.comnih.gov A 5,7-difluoroindole (B1306068) derivative was identified as a potent and metabolically stable inhibitor of influenza A PB2, a component of the viral polymerase complex. vulcanchem.comnih.gov This compound demonstrated good oral bioavailability and efficacy in animal models. nih.gov In the context of Hepatitis C virus (HCV), indole derivatives have been studied as inhibitors of the NS5B polymerase, an RNA-dependent RNA polymerase crucial for HCV replication. derpharmachemica.comnih.gov Docking studies have been used to understand how these indole derivatives bind to the active sites of the NS5B polymerase. derpharmachemica.com

Monoamine Oxidase B (MAO-B) Inhibition

Receptor Modulation and Ligand Binding Studies

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of key cellular receptors, including cannabinoid and growth factor receptors.

A derivative of 7-fluoro-1H-indole, specifically 4-Fluoro-7-methyl-1H-indole-2-carboxamide, has been identified as a negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1). vulcanchem.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its natural ligands. In the case of 4-Fluoro-7-methyl-1H-indole-2-carboxamide, it was found to reduce the calcium mobilization induced by the CB1 agonist CP55,940 by 78% when tested at a 1 µM concentration. vulcanchem.com This modulation of CB1, a receptor involved in numerous physiological processes, suggests a potential for developing therapeutic agents with more nuanced effects than traditional agonists or antagonists. acs.orgbiorxiv.org The indole-2-carboxamide scaffold is recognized as a viable template for creating CB1 allosteric modulators. acs.org

The broader class of indole derivatives has been implicated in the modulation of growth factor receptor signaling pathways, which are crucial for cell proliferation, differentiation, and survival. tandfonline.com For instance, certain indole derivatives can influence the MAPK/ERK signaling pathway, a key cascade downstream of many growth factor receptors. Aberrant signaling through fibroblast growth factor receptors (FGFRs), a type of receptor tyrosine kinase, is often observed in various cancers. frontiersin.org While direct studies on this compound are limited in this specific context, the known interactions of similar indole structures with kinases involved in these pathways suggest a potential area for future investigation. tandfonline.com For example, derivatives of 6-Fluoro-7-methylindoline (B61531) have been shown to induce apoptosis in breast cancer cells by modulating signaling pathways related to cell survival and proliferation.

Cannabinoid Receptor 1 (CB1) Modulation

Anti-virulence Mechanisms and Quorum Sensing Interference

A significant body of research has focused on the ability of fluorinated indoles, including 7-fluoroindole (B1333265), to combat bacterial infections by targeting virulence rather than growth. This anti-virulence approach is considered a promising strategy to mitigate the development of antibiotic resistance. oup.comoup.com

Studies have demonstrated that 7-fluoroindole can effectively suppress key virulence factors in the opportunistic pathogen Pseudomonas aeruginosa. It has been shown to abolish the swarming motility of this bacterium, a form of coordinated movement that contributes to colonization and infection. oup.comnih.gov Furthermore, 7-fluoroindole significantly diminishes the protease activity of P. aeruginosa, an enzymatic activity that contributes to tissue damage during infection. oup.comoup.comnih.gov Similar inhibitory effects on swarming motility and protease secretion have been observed with other indole derivatives against Serratia marcescens. researchgate.net

| Bacterium | Virulence Factor | Inhibitor | Effect |

| Pseudomonas aeruginosa | Swarming Motility | 7-fluoroindole | Abolished oup.comnih.gov |

| Pseudomonas aeruginosa | Protease Activity | 7-fluoroindole | Markedly suppressed oup.comoup.com |

| Serratia marcescens | Swarming Motility | 6-fluoroindole (B127801), 7-methylindole | Suppressed researchgate.net |

| Serratia marcescens | Protease Secretion | 6-fluoroindole, 7-methylindole | Suppressed researchgate.net |

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protect them from antibiotics and host immune responses. 7-fluoroindole has been identified as a potent inhibitor of biofilm formation in P. aeruginosa. oup.comoup.com Research shows that at a concentration of 1 mM, it can reduce biofilm formation by four-fold. nih.govresearchgate.net This inhibition is accompanied by a reduction in the production of the polymeric matrix. oup.comoup.com The mechanism of action is linked to the interference with quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm development. oup.com Specifically, 7-fluoroindole has been found to decrease the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, and rhamnolipid. oup.comoup.comnih.gov Other fluoroindole derivatives, like 6-fluoroindole, have also been shown to interfere with EPS production in S. marcescens. researchgate.netresearchgate.net

| Bacterium | Target | Inhibitor | Observed Effect |

| Pseudomonas aeruginosa | Biofilm Formation | 7-fluoroindole | Four-fold reduction at 1 mM nih.govresearchgate.net |

| Pseudomonas aeruginosa | EPS Production | 7-fluoroindole | Suppressed oup.comoup.com |

| Serratia marcescens | Biofilm Formation | 6-fluoroindole, 7-methylindole | Suppressed researchgate.net |

| Serratia marcescens | EPS Production | 6-fluoroindole, 7-methylindole | Suppressed researchgate.net |

Suppression of Bacterial Swarming Motility and Protease Activity

Cellular Pathway Modulation in Disease Models

The structural motif of fluorinated indoles is present in compounds investigated for their potential in treating complex diseases like neurodegenerative disorders. For example, the 6-fluoro-1H-indole moiety is a key component of idalopirdine, a compound that has been studied as a 5-HT6 receptor antagonist for potential use in Alzheimer's disease therapy. nih.gov While direct studies on this compound in specific disease models are not extensively documented, the established bioactivity of structurally similar compounds highlights the potential of this chemical scaffold to modulate cellular pathways relevant to various pathologies. nih.gov

Anticancer Mechanisms at the Cellular Level (e.g., cell growth inhibition)

Derivatives of the fluoro-indole scaffold have demonstrated significant potential as anticancer agents, operating through various cellular mechanisms that lead to the inhibition of cancer cell growth and proliferation.

Detailed Research Findings: Indole derivatives are known to exhibit anticancer effects through mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. ajgreenchem.com The strategic placement of fluorine and methyl groups on the indole ring can enhance these activities. For instance, indole-chalcone derivatives have been a particular focus of research. One study found that an indole-chalcone, (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), showed high potency against colorectal cancer cell lines HCT116 and CT26, with IC50 values of 4.52 nM and 18.69 nM, respectively. acs.org Further investigation into this series revealed that introducing a methyl group at the 7-position of the indole ring produced a compound with excellent activity (GI50 = 16 nM against HCT-116/L cells), highlighting the importance of this substitution. acs.org

Another key mechanism targeted by fluoro-indole derivatives is the disruption of microtubule dynamics. Arylthioindole (ATI) derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov Within a series of these compounds, a 7-fluoro substituted derivative was identified as the most potent inhibitor of tubulin polymerization. nih.gov This inhibition disrupts mitotic progression, ultimately leading to cell death. nih.govsemanticscholar.org

Furthermore, derivatives have been developed to target specific enzymes crucial for cancer cell survival. A derivative of 7-fluoro-6-methoxyisoindolin-1-one (B1467734) acts as an inhibitor of Cyclin-dependent kinase 7 (CDK7), a protein kinase that plays a vital role in regulating the cell cycle. Inhibition of CDK7 disrupts the cell cycle, leading to apoptosis in cancer cells. In a different approach, a complex derivative incorporating a fluoro-methyl-pyrazolyl structure was developed as a potent and selective inhibitor of the MET receptor tyrosine kinase, which is implicated in the tumorigenesis and metastasis of several cancers. acs.org Studies also show that indole derivatives with electron-withdrawing groups like fluorine exhibit enhanced anticancer activity against ER-α-positive breast cancer cells (T47D and MCF-7). ajgreenchem.com

| Derivative Type | Mechanism of Action | Target Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Indole-Chalcone (FC116 derivative) | Cell Growth Inhibition | HCT-116/L (Colorectal) | A 7-methyl substituted derivative showed a GI50 value of 16 nM. | acs.org |

| Arylthioindole (ATI) | Tubulin Polymerization Inhibition | MCF-7 (Breast) | A 7-fluoro substituted ATI was the most potent tubulin inhibitor in its series. | nih.gov |

| 7-Fluoro-6-methoxyisoindolin-1-one | CDK7 Inhibition | Breast Cancer Cells | Inhibition of CDK7 disrupts the cell cycle, leading to apoptosis. | |

| Fluoro-Methyl-Pyrazolyl Derivative (AMG 337) | MET Kinase Inhibition | MET-dependent cancers | Demonstrates nanomolar inhibition of MET kinase activity and robust tumor growth inhibition in vivo. | acs.org |

| Fluoro-Indole-Imidazole Hybrid | Cell Growth Inhibition | T47D, MCF-7 (Breast) | Fluorine-containing derivatives showed superior antiproliferative activity and competitive receptor binding affinity. | ajgreenchem.com |

Antimicrobial Action Against Bacterial and Fungal Strains

The this compound scaffold and its simpler analogues have shown significant promise as antimicrobial agents, particularly through mechanisms that target bacterial virulence and biofilm formation.

Detailed Research Findings: Instead of directly killing bacteria, which can promote resistance, some indole derivatives act as antivirulence compounds. In a screening of 31 indole derivatives, 7-fluoroindole (7FI) was identified as the most potent agent against Pseudomonas aeruginosa. oup.com It effectively reduced biofilm formation and hemolytic activity in a dose-dependent manner without inhibiting the growth of planktonic cells, suggesting its action is not due to direct antimicrobial activity but rather the suppression of virulence factors. oup.com Similarly, 6-fluoroindole has been shown to inhibit biofilm formation in Serratia marcescens by interfering with its quorum sensing (QS) system and motility. researchgate.netossila.com

Other fluorinated indole derivatives exhibit direct bactericidal properties. For example, 7-Fluoro-1H-indole-2-carbaldehyde has shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 µM to 125 µM. The proposed mechanism for this derivative involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. Furthermore, derivatives of the related structure 6-fluoro-7-methylindoline have demonstrated inhibitory action against both Staphylococcus aureus and Escherichia coli, appearing to function by disrupting the bacterial cell membrane. The combination of a fluoro group at the C-6 position and a methyl group at C-2 or C-3 in carbazole (B46965) derivatives (a related heterocyclic structure) resulted in notable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). niscpr.res.in

| Compound/Derivative | Target Organism(s) | Mechanism/Effect | Key Findings | Reference(s) |

|---|---|---|---|---|

| 7-Fluoroindole (7FI) | Pseudomonas aeruginosa | Antivirulence, Biofilm Inhibition | Most potent of 31 indole derivatives in reducing biofilm formation and hemolysis. | oup.com |

| 6-Fluoroindole | Serratia marcescens | Quorum Sensing Interference, Biofilm Inhibition | Inhibits biofilm formation and production of virulence factors like prodigiosin. | researchgate.netresearchgate.net |

| 7-Fluoro-1H-indole-2-carbaldehyde | Staphylococcus aureus, Enterococcus faecalis | Inhibition of Protein/Nucleic Acid Synthesis | MIC values ranged from 15.625 µM to 125 µM against Gram-positive bacteria. | |

| 6-Fluoro-7-methylindoline derivatives | Staphylococcus aureus, Escherichia coli | Disruption of Bacterial Cell Membrane | Showed effective inhibition against both Gram-positive and Gram-negative strains. | |

| N-substituted indole derivatives | E. coli, B. subtilis, C. viswanathii | Antimicrobial Activity | Synthesized derivatives showed potential against various bacterial and fungal strains. | nih.gov |

Potential in Anti-inflammatory Mechanisms

Derivatives of the indole core are being actively investigated for their anti-inflammatory properties, with mechanisms primarily involving the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Detailed Research Findings: The anti-inflammatory potential of indole derivatives often stems from their ability to inhibit cyclooxygenase (COX) enzymes. An indole-chalcone scaffold demonstrated both in vitro and in vivo anti-inflammatory effects by non-selectively targeting COX-1 and COX-2. researchgate.net In a more targeted study, novel 5-fluoro indole derivatives bearing a piperazine moiety were synthesized and evaluated for their anti-inflammatory activity. jrespharm.com Several of these compounds exhibited more potent inhibition of heat-induced hemolysis of human red blood cells than the standard drug, acetylsalicylic acid. jrespharm.com Molecular docking studies suggested that this activity might result from the inhibition of the COX-2 enzyme. jrespharm.com

Beyond COX inhibition, certain indole derivatives can modulate the production of pro-inflammatory cytokines. Research on indole-2-one compounds showed that they could inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. dovepress.com These compounds also suppressed the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase (PGES). dovepress.com One derivative, in particular, provided significant protection against LPS-induced septic death in mouse models, highlighting the potential therapeutic effect in acute inflammatory diseases. dovepress.com Simpler fluorinated indole derivatives have also been noted to reduce inflammation markers in vitro.

| Derivative Type | Proposed Mechanism | In Vitro/In Vivo Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Indole-Chalcone | Non-selective COX-1/COX-2 Inhibition | In vitro and in vivo models | Scaffold possesses inherent anti-inflammatory activity. | researchgate.net |

| 5-Fluoro Indole-Piperazine | COX-2 Inhibition | Heat-induced erythrocyte hemolysis | Compound 11 (IC50 = 0.33 mM) was significantly more potent than acetylsalicylic acid. | jrespharm.com |

| Indole-2-one | Inhibition of TNF-α, IL-6, COX-2, iNOS | LPS-stimulated macrophages; mouse sepsis model | Protected mice from LPS-induced septic death. | dovepress.com |

| Fluorinated Indole Derivatives | Reduction of inflammation markers | In vitro assays | General anti-inflammatory potential noted. |

Neurodegenerative Disease Research (e.g., β-amyloid plaque imaging)

The unique properties of fluorinated indole derivatives have made them valuable tools in neurodegenerative disease research, especially for the development of imaging agents for Alzheimer's disease (AD) and as scaffolds for multi-target therapeutic agents.

Detailed Research Findings: A primary application of fluorinated indoles in this field is in the development of positron emission tomography (PET) probes for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of AD. researchgate.net The fluorine-18 (B77423) isotope is a preferred radionuclide for PET imaging, and its incorporation into molecules that can cross the blood-brain barrier and bind to Aβ plaques is a major research goal. google.com Indole-chalcone derivatives have been successfully developed for this purpose. researchgate.net A radioiodinated indole-chalcone probe demonstrated high binding affinity (Ki = 1.97 nM) to Aβ aggregates in brain tissue sections from an animal model of AD. researchgate.net Similarly, fluoro-pegylated (FPEG) chalcone (B49325) derivatives have been synthesized and evaluated as PET tracers, with one compound intensely labeling Aβ plaques in brain sections from both AD model mice and human patients. acs.org

The fluoro-indole core is also a key component of therapeutic candidates for neurodegenerative diseases. The 6-fluoro-1H-indole moiety is a structural feature of idalopirdine, a known 5-HT6 receptor antagonist that has been investigated for AD therapy. nih.gov This has inspired the design of new antagonists based on this scaffold. nih.gov Beyond targeting Aβ plaques, indole derivatives have been designed as multi-target agents to address the complex pathology of AD. These compounds may inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). rsc.orgnih.govtandfonline.comacs.orgmdpi.com For instance, indole derivatives containing a propargylamine (B41283) moiety have shown potent and selective inhibition of MAO-B, an enzyme linked to Parkinson's disease. rsc.orgacs.org

| Derivative Type | Application/Target | Mechanism/Property | Key Findings | Reference(s) |

|---|---|---|---|---|

| Radioiodinated Indole-Chalcone | Aβ Plaque Imaging (SPECT) | High-affinity binding to Aβ aggregates | Showed high affinity (Ki = 1.97 nM) in AD model brain tissue. | researchgate.net |

| Fluoro-pegylated Chalcone | Aβ Plaque Imaging (PET) | Brain uptake and clearance; Aβ plaque labeling | Intensely labeled Aβ plaques in AD mouse and human brain sections. | acs.org |

| 6-Fluoro-1H-indole core | AD Therapy (5-HT6R Antagonism) | Structural basis for receptor antagonists | Used as a scaffold based on the structure of idalopirdine. | nih.gov |

| Indole-Propargylamine | Parkinson's/Alzheimer's Therapy | MAO-B Inhibition | Showed potent and selective MAO-B inhibitory activity. | rsc.org |

Antileishmanial Activity

The indole scaffold is being explored for its potential in developing new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.

Detailed Research Findings: Research has demonstrated that N-substituted indole derivatives possess potential antileishmanial activity. nih.gov In one study, two series of N-substituted indole-based chalcones and hydrazide-hydrazones were synthesized and evaluated against the promastigote form of Leishmania donovani. nih.gov

More complex hybrid molecules have also shown promise. A chemoselective one-pot synthesis was developed to create indole-pyrrole hybrids, which were then screened for efficacy against Leishmania infantum promastigotes. rsc.org The most active compounds in this series exhibited IC50 values below 20 μM with moderate cytotoxicity. The lead compound from this study had an IC50 value of 9.6 μM and a selectivity index of 5, marking it as a candidate for further development. rsc.org In another study, dehydroabietylamine (B24195) derivatives were synthesized, including an indole formed via a Fischer indole reaction with a fluorinated phenylhydrazine (B124118). csic.es These compounds were tested against four different Leishmania species. A derivative featuring a carbonyl group at C-7 and a benzamide (B126) at C-18 showed the highest activity and selectivity against L. infantum amastigotes (IC50 = 2.5 µM), proving more potent than the reference drug miltefosine. csic.es

| Derivative Type | Target Species | Activity (IC50) | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-substituted Indole-Chalcones/Hydrazones | Leishmania donovani (promastigotes) | Not specified | Demonstrated potential as antileishmanial agents. | nih.gov |

| Indole-Pyrrole Hybrid | Leishmania infantum (promastigotes) | 9.6 μM (lead compound) | Identified a new lead compound for a new class of antileishmanial hybrids. | rsc.org |

| Dehydroabietylamine-Indole Hybrid | Leishmania infantum (amastigotes) | 2.5 μM (lead compound) | The lead compound was more potent than the reference drug miltefosine. | csic.es |

Vi. Structure Activity Relationship Sar Studies of 7 Fluoro 6 Methyl 1h Indole Derivatives

Impact of Fluorine Substitution on Biological Activity and Binding Affinity

The introduction of a fluorine atom into a drug candidate molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. researchgate.net In the context of the 7-Fluoro-6-methyl-1H-indole core, the fluorine atom at the C7 position profoundly influences the molecule's behavior.

Fluorine is often used as a bioisostere for a hydrogen atom due to their similar van der Waals radii (1.35 Å for fluorine vs. 1.20 Å for hydrogen). u-tokyo.ac.jp This substitution, however, introduces significant electronic changes without major steric alterations. researchgate.net The strong electronegativity of fluorine alters the local electronic environment, which can lead to more favorable interactions with biological targets. u-tokyo.ac.jp For instance, in some molecular frameworks, the replacement of a C-H bond with a C-F bond is believed to improve membrane permeability and increase metabolic stability. mdpi.com This substitution can enhance binding affinity; in one study on thrombin inhibitors, a fluorine substitution increased potency by over fivefold. nih.gov The inductive effect of the fluorine atom can facilitate stronger interactions, such as hydrogen bonds, with a biological receptor, thereby increasing binding affinity. u-tokyo.ac.jp

A primary reason for incorporating fluorine is to improve metabolic stability. rsc.org The carbon-fluorine (C-F) bond is exceptionally strong (up to 130 kcal/mol), making it resistant to metabolic cleavage by oxidative enzymes in the body. rsc.orgacs.org This strategic placement can block sites that are otherwise susceptible to metabolic oxidation, such as aromatic hydroxylation. mdpi.com In a study of benzazole compounds, fluorine substitution led to a five-fold increase in the half-life in mouse liver microsomes, demonstrating a significant impact on metabolic stability. mdpi.com

Fluorine substitution also modulates lipophilicity, a key factor controlling a drug's ability to cross biological membranes. mdpi.com While aliphatic fluorination often reduces lipophilicity, aromatic fluorination can increase it, thereby enhancing membrane permeability. researchgate.netmdpi.com The introduction of fluorine can thus be used to fine-tune the logP value of a compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net The fluorine atom in 7-Fluoro-1H-indole-3-carbaldehyde, for example, enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

The high electronegativity of fluorine (Pauling scale value of 4.0) creates a strong inductive effect, polarizing the C-F bond and influencing the electronic distribution of the entire indole (B1671886) ring. mdpi.comnih.gov This polarization can create a unique electronic environment that enhances binding affinity to molecular targets. The electron-withdrawing nature of fluorine can decrease the electron density in the indole's π-system. nih.gov This altered electronic landscape affects the molecule's ability to participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonding. researchgate.netnih.gov Fluorine itself can act as a hydrogen bond acceptor, further contributing to target engagement. researchgate.net These modified intermolecular forces are critical for the precise orientation of the drug within the binding pocket of a receptor or enzyme. nih.gov

Influence on Metabolic Stability and Lipophilicity

Role of the Methyl Group at Position 6 on Activity and Steric Interactions

The methyl group at the C6 position also plays a significant role in the SAR of this compound derivatives. While often considered a simple alkyl group, its presence can have multifaceted effects.

Steric Influence : The methyl group introduces steric bulk, which can influence the molecule's conformation and its fit within a binding site. This steric hindrance can be beneficial, for example, by preventing metabolic enzymes from accessing nearby sites on the molecule, thereby increasing metabolic stability. nih.gov In some cases, a methyl group can improve selectivity for a specific biological target by preventing the molecule from binding to off-targets that have smaller binding pockets. nih.gov

In SAR studies of other indole derivatives, the presence of a methyl group has been shown to be favorable for certain biological activities, such as anticancer effects. sci-hub.se For instance, the introduction of a methyl group at the C2 position of an indole scaffold improved selectivity for the CB2 receptor. nih.gov

Significance of the Indole Nitrogen (N1-H) in Hydrogen Bonding and Target Engagement

The nitrogen atom of the indole ring, specifically the N1-H proton, is a crucial functional group for target engagement. It is a potent hydrogen bond donor, a role that is often critical for the anchoring of indole-based ligands into the active site of proteins and enzymes. iosrjournals.orgnih.gov